molecular formula C12H21NO3 B1456920 Tert-butyl 4-oxoazocane-1-carboxylate CAS No. 1803599-91-8

Tert-butyl 4-oxoazocane-1-carboxylate

Cat. No. B1456920
M. Wt: 227.3 g/mol
InChI Key: AOSCQHORSVUIGK-UHFFFAOYSA-N
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Description

Tert-butyl 4-oxoazocane-1-carboxylate is a chemical compound with the CAS Number: 1803599-91-8 . It has a molecular weight of 227.3 and its IUPAC name is tert-butyl 4-oxoazocane-1-carboxylate .


Molecular Structure Analysis

The Inchi Code for Tert-butyl 4-oxoazocane-1-carboxylate is 1S/C12H21NO3/c1-12(2,3)16-11(15)13-8-5-4-6-10(14)7-9-13/h4-9H2,1-3H3 . The molecule contains a total of 37 bonds, including 16 non-H bonds, 2 multiple bonds, 2 rotatable bonds, 2 double bonds, and 1 eight-membered ring .

Scientific Research Applications

Synthesis and Intermediates

Tert-butyl 4-oxoazocane-1-carboxylate and related compounds play a crucial role as intermediates in the synthesis of various molecules, including those with potential anticancer properties. For example, tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate has been identified as an important intermediate for small molecule anticancer drugs. A high-yield synthetic method for this compound has been established, demonstrating its significance in the development of novel therapeutics (Zhang et al., 2018).

Chiral Auxiliary Applications

Compounds similar to tert-butyl 4-oxoazocane-1-carboxylate have been used as chiral auxiliaries in synthetic chemistry. For instance, tert-butyl 2-(tert-butyl)-5,5-dimethyl-4-oxoimidazolidine-1-carboxylate has been employed as a chiral auxiliary in dipeptide synthesis, showcasing its utility in producing enantiomerically pure compounds, which are crucial for developing drugs with specific biological activities (Studer et al., 1995).

Radical Reactions and Nucleophilic Substitutions

Tert-butyl phenylazocarboxylates, related to tert-butyl 4-oxoazocane-1-carboxylate, have been utilized in synthetic organic chemistry for their versatility in radical reactions and nucleophilic substitutions. These reactions are pivotal for constructing complex molecules, highlighting the compound's significance in advancing synthetic methodologies (Jasch et al., 2012).

Kinetic Resolution and Stereoselective Synthesis

The use of related oxoimidazolidine carboxylates in kinetic resolution and stereoselective synthesis illustrates the broader applicability of such compounds in achieving high stereocontrol. This aspect is crucial for synthesizing bioactive molecules with desired chiral properties, underscoring the importance of tert-butyl 4-oxoazocane-1-carboxylate and similar compounds in medicinal chemistry and drug development (Kubo et al., 1997).

Safety And Hazards

The safety information and Material Safety Data Sheet (MSDS) for Tert-butyl 4-oxoazocane-1-carboxylate can be found online . It’s important to handle this compound with care, following all safety precautions outlined in the MSDS.

properties

IUPAC Name

tert-butyl 4-oxoazocane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-8-5-4-6-10(14)7-9-13/h4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOSCQHORSVUIGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-oxoazocane-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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